2-tert-Butyl-1,1,3,3-tetramethylguanidine

Catalog No.
S675799
CAS No.
29166-72-1
M.F
C9H21N3
M. Wt
171.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-1,1,3,3-tetramethylguanidine

CAS Number

29166-72-1

Product Name

2-tert-Butyl-1,1,3,3-tetramethylguanidine

IUPAC Name

2-tert-butyl-1,1,3,3-tetramethylguanidine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3

InChI Key

YQHJFPFNGVDEDT-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C(N(C)C)N(C)C

Synonyms

Barton base; N-tert-Butyl-N’,N’,N’’,N’’-tetramethylguanidine; Tetramethyl-2-tert-butylguanidine

Canonical SMILES

CC(C)(C)N=C(N(C)C)N(C)C

2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is an organic base widely used in organic synthesis []. It was first synthesized by Derek Barton and coworkers in 1982 as part of their exploration of sterically hindered guanidines []. Barton's base offers a milder alternative to traditional strong inorganic bases in various reactions [].


Molecular Structure Analysis

The key feature of Barton's base is its highly hindered guanidine group. It consists of a central carbon atom connected to two nitrogen atoms and an amine group (C=N-C=N-N). Each nitrogen atom bears three methyl groups, and the remaining carbon is linked to a bulky tert-butyl group [(CH3)3C]. This steric hindrance around the central carbon significantly impacts the basicity of the molecule [].


Chemical Reactions Analysis

Barton's base is a versatile reagent involved in various organic reactions. Here are some key examples:

  • Alkylation

    Barton's base can deprotonate weakly acidic compounds, generating strong nucleophiles for alkylation reactions. For instance, it can deprotonate terminal alkynes to form carbenes for C-C bond formation [].

  • Aziridine Formation

    The steric hindrance of Barton's base allows for selective deprotonation of substrates, enabling the formation of specific products. For example, it can selectively deprotonate N-sulfonyl imines to generate intermediates for the synthesis of aziridines (three-membered nitrogen rings).

R-CH2-Br + Barton's base -> R-CH2- + Barton's acid + Br- (R = alkyl group)


Physical And Chemical Properties Analysis

  • Molar mass: 171.29 g/mol []
  • Boiling point: 88 °C []
  • Density: 0.85 g/cm³ []
  • Flash point: 65 °C []
  • pKa (acidity constant): 14 in 50% water/ethanol mixture; 24.31 in acetonitrile [] (High pKa indicates a very weak acid)
  • Solubility: Soluble in organic solvents like dichloromethane and THF []

Barton's base acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate. The high steric hindrance around the central carbon prevents over-deprotonation and allows for selective activation of specific sites on the substrate molecule. This selectivity makes Barton's base valuable for controlled organic transformations.

Barton's base is a corrosive and flammable liquid. It can cause severe skin burns and eye damage []. Here are some safety precautions to consider when handling Barton's base:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and open flames.
  • Dispose of waste according to proper hazardous waste disposal regulations [].

Organic Synthesis:

-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is a valuable reagent in organic synthesis, particularly for its ability to act as a strong, sterically hindered base.

  • Alkylation reactions: Barton's base can be used as a non-nucleophilic base for promoting alkylation reactions, offering advantages over traditional inorganic bases like sodium hydride or lithium diisopropylamide (LDA). Its steric bulk minimizes side reactions such as overalkylation and β-elimination [].
  • Aziridine formation: Barton's base plays a crucial role in the synthesis of aziridines, three-membered ring compounds containing a nitrogen atom. It efficiently deprotonates imines, facilitating their subsequent cyclization to form aziridines [].

Catalysis:

Beyond its use as a base, Barton's base exhibits catalytic activity in various organic transformations.

  • Acylation reactions: Studies have explored the use of Barton's base as a catalyst for acylation reactions, demonstrating its ability to activate carboxylic acids and promote their reaction with various nucleophiles [].
  • Polymerization reactions: Barton's base has been investigated as a catalyst for ring-opening polymerization of cyclic esters, offering potential for the development of novel polymeric materials [].

Medicinal Chemistry:

The unique properties of Barton's base have attracted interest in the field of medicinal chemistry.

  • Drug delivery: Researchers have explored the potential of Barton's base as a carrier molecule for drug delivery, owing to its ability to form stable complexes with various drugs and enhance their solubility [].
  • Enzyme inhibition: Studies suggest that Barton's base derivatives may possess inhibitory activity against certain enzymes, potentially leading to the development of new therapeutic agents [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (25%): Combustible liquid [Warning Flammable liquids];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-tert-butyl-1,1,3,3-tetramethylguanidine

Dates

Modify: 2023-08-15

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